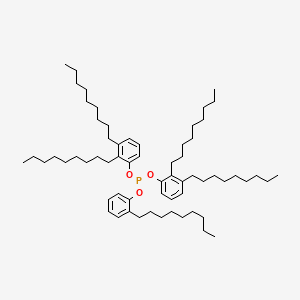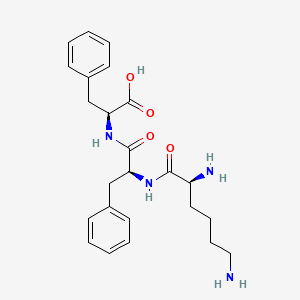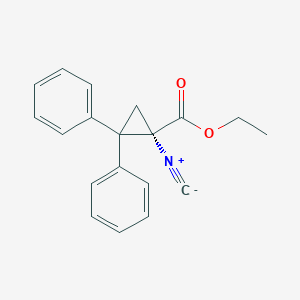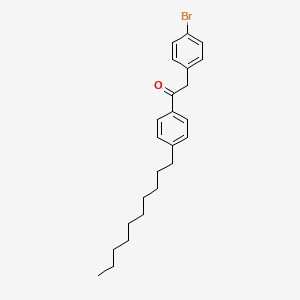
Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite: is a chemical compound known for its use as an antioxidant in various industrial applications. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, with two of these oxygen atoms also bonded to organic groups. This compound is particularly valued for its ability to stabilize polymers and prevent degradation caused by heat and oxidative processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite typically involves the reaction of phosphorous acid with nonylphenol derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product. Quality control measures are implemented to ensure the consistency and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphite group and the phenyl rings .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions and results in the formation of phosphates.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, leading to the formation of phosphines.
Major Products Formed:
Oxidation: Phosphates and phenolic derivatives.
Reduction: Phosphines and related compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite is used as a stabilizer for polymers, preventing degradation during processing and extending the lifespan of plastic materials .
Biology: The compound’s antioxidant properties make it useful in biological research, particularly in studies involving oxidative stress and cellular protection .
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications, including as antioxidants in drug formulations .
Industry: In the industrial sector, this compound is widely used in the production of plastics, rubber, and other materials that require stabilization against heat and oxidative degradation .
Mécanisme D'action
The primary mechanism of action of bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite involves its ability to scavenge free radicals and prevent oxidative degradation. The phosphite group reacts with free radicals, converting them into more stable products and thereby protecting the material from further oxidative damage. This antioxidant activity is crucial in maintaining the integrity and performance of polymers and other materials .
Comparaison Avec Des Composés Similaires
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its strong antioxidant properties and used in similar applications.
Bis(p-nonylphenyl) phosphate: Another phosphite ester with comparable stabilizing effects.
Uniqueness: Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its compatibility with various polymers and improves its effectiveness as an antioxidant .
Propriétés
Numéro CAS |
63451-50-3 |
|---|---|
Formule moléculaire |
C63H105O3P |
Poids moléculaire |
941.5 g/mol |
Nom IUPAC |
bis[2,3-di(nonyl)phenyl] (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C63H105O3P/c1-6-11-16-21-26-31-36-45-56-49-43-54-62(59(56)51-39-34-29-24-19-14-9-4)65-67(64-61-53-42-41-48-58(61)47-38-33-28-23-18-13-8-3)66-63-55-44-50-57(46-37-32-27-22-17-12-7-2)60(63)52-40-35-30-25-20-15-10-5/h41-44,48-50,53-55H,6-40,45-47,51-52H2,1-5H3 |
Clé InChI |
BDXLTGHNJUYTQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC(=C3CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)





![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)






